

CAS number for t-Boc-N-amido-PEG5-Tos

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Compound of Interest

Compound Name: *t*-Boc-N-amido-PEG5-Tos

Cat. No.: B8200026

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An In-Depth Technical Guide to **t-Boc-N-amido-PEG5-Tos**

Introduction

t-Boc-N-amido-PEG5-Tos is a heterobifunctional crosslinker extensively utilized in chemical biology, drug development, and materials science.^{[1][2][3]} Structurally, it comprises three key components: a tert-butyloxycarbonyl (Boc)-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal tosylate (Tosyl) group. This configuration provides orthogonal reactivity, allowing for sequential or site-specific conjugation of different molecules. The central PEG chain is hydrophilic, which enhances the solubility of the molecule and any conjugate derived from it in aqueous media.^{[1][4]} This guide details the properties, core functionalities, and common experimental protocols involving this versatile linker.

Physicochemical and Technical Data

The fundamental properties of **t-Boc-N-amido-PEG5-Tos** are summarized below, providing essential data for its handling, storage, and use in experimental design.

Property	Value	Reference
CAS Number	1404111-69-8	[1]
Molecular Formula	C22H37NO9S	[1]
Molecular Weight	491.6 g/mol	[1]
IUPAC Name	2,2-dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-yl 4-methylbenzenesulfonate	
Purity	Typically ≥95%	[1]
Appearance	Liquid	
Solubility	Soluble in DMSO, DCM, DMF	[1]
Storage Conditions	-20°C, sealed, away from moisture	[1]

Core Functionalities and Reaction Mechanisms

The utility of **t-Boc-N-amido-PEG5-Tos** stems from its two distinct reactive ends, separated by a solubility-enhancing spacer.

- **t-Boc Protected Amine:** The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under mild acidic conditions.[1][5] This process, known as deprotection, is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5][6] The acid-catalyzed cleavage generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free primary amine as an ammonium salt.[6]
- **PEG5 Spacer:** The polyethylene glycol chain consists of five ethylene glycol units. This spacer is highly hydrophilic, flexible, and non-immunogenic. Its inclusion in a molecule or conjugate can increase aqueous solubility, improve pharmacokinetic properties by reducing renal clearance, and provide spatial separation between conjugated moieties.[7][8]

- **Tosyl Group:** The tosyl group (p-toluenesulfonyl) is an excellent leaving group for nucleophilic substitution reactions (SN2).^{[1][3][9]} Its reactivity is due to the stability of the resulting p-toluenesulfonate anion, which is highly delocalized.^[10] The tosylated end of the PEG linker reacts readily with various nucleophiles, including amines, thiols, and hydroxyl groups, to form stable covalent bonds.^{[3][11]}

Experimental Protocols

The orthogonal nature of the Boc-amine and tosyl groups allows for a two-stage conjugation strategy. Below are detailed, generalized protocols for the key reactions involving this linker.

Protocol 1: Deprotection of the t-Boc Group

This procedure exposes the primary amine, making it available for subsequent conjugation.

Materials:

- **t-Boc-N-amido-PEG5-Tos**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, and standard glassware
- Thin-Layer Chromatography (TLC) supplies

Procedure:

- **Dissolution:** Dissolve the **t-Boc-N-amido-PEG5-Tos** (1 equivalent) in anhydrous DCM in a round-bottom flask at room temperature. A typical concentration is 0.1-0.2 M.

- Acid Addition: Add TFA to the solution. A common reaction cocktail is a 1:1 mixture of TFA and DCM.^[5] Stir the reaction mixture at room temperature.
- Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is fully consumed (typically 1-4 hours).^[12]
- Quenching and Neutralization: Once the reaction is complete, carefully neutralize the excess TFA by slowly adding the reaction mixture to a chilled, saturated NaHCO_3 solution until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
- Washing: Combine the organic layers and wash sequentially with saturated NaHCO_3 solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected product, N-amido-PEG5-Tos, as an ammonium salt.

Protocol 2: Nucleophilic Substitution of the Tosyl Group

This procedure demonstrates the conjugation of the tosyl-activated linker to a primary amine on a target molecule (e.g., a protein or small molecule ligand).

Materials:

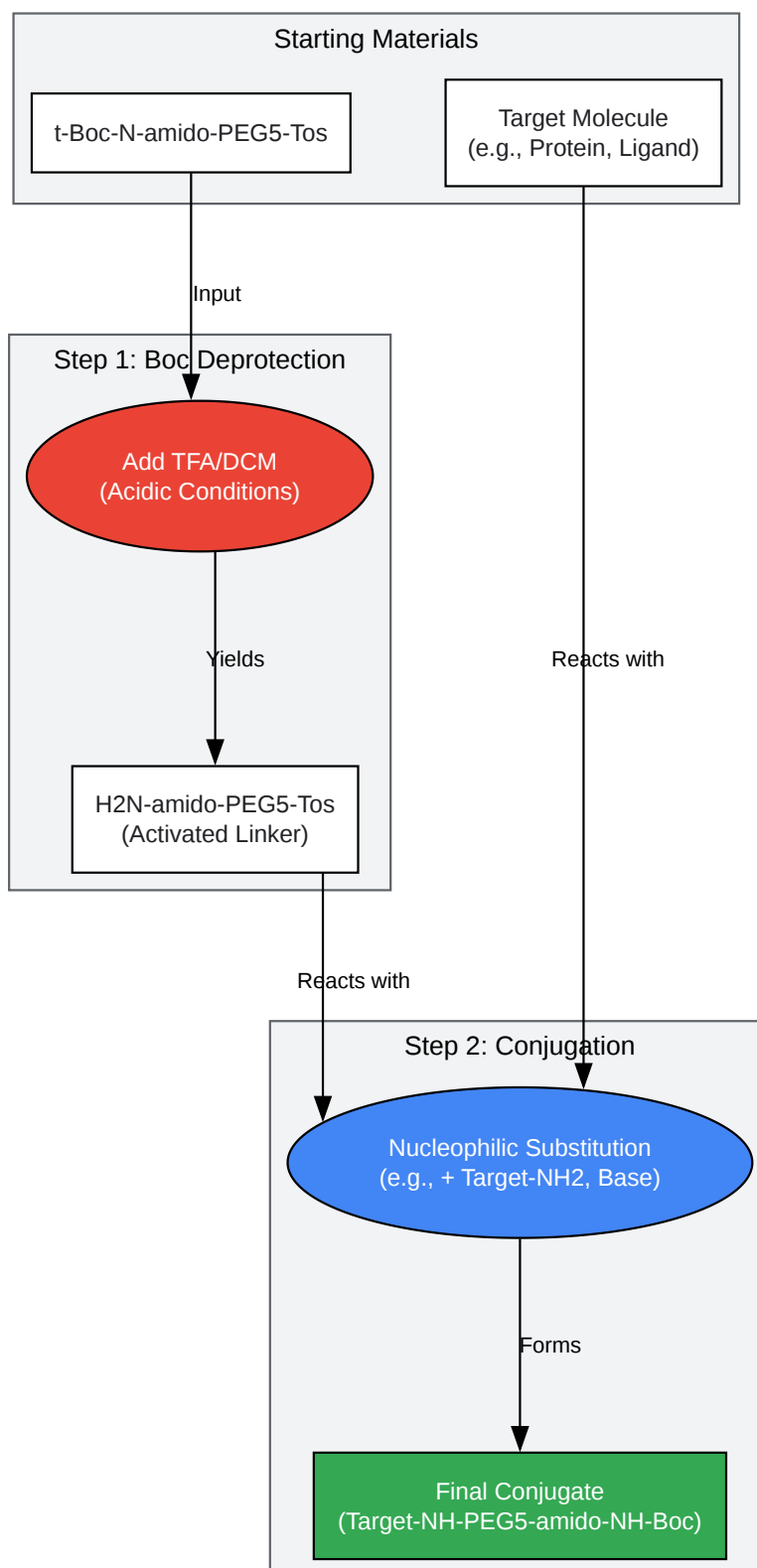
- N-amido-PEG5-Tos (from Protocol 1 or a related compound)
- Target molecule with a primary amine (e.g., Lysine side chain on a protein)
- Aprotic polar solvent (e.g., DMF or DMSO)
- Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
- Reaction vessel and magnetic stirrer

Procedure:

- **Dissolution:** Dissolve the target molecule and the PEG-Tos linker in the chosen anhydrous solvent. If working with proteins, this reaction is typically performed in an aqueous buffer at a slightly basic pH (7.5-8.5).
- **Base Addition:** Add the tertiary amine base to the reaction mixture (typically 2-3 equivalents relative to the linker). The base acts as a scavenger for the p-toluenesulfonic acid byproduct. [\[13\]](#)
- **Reaction Conditions:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) to facilitate the reaction. [\[13\]](#)
- **Reaction Monitoring:** Monitor the formation of the product by an appropriate analytical method, such as LC-MS or HPLC.
- **Work-up and Purification:** Once the reaction is complete, the work-up will depend on the nature of the product.
 - For small molecules: The solvent can be removed under vacuum, and the residue purified using column chromatography. [\[14\]](#)
 - For proteins/biomolecules: The conjugated product is typically purified from excess reagents using size-exclusion chromatography (SEC) or dialysis.

Mandatory Visualization

The following diagram illustrates the logical workflow for using **t-Boc-N-amido-PEG5-Tos** in a two-step bioconjugation process, such as in the synthesis of an Antibody-Drug Conjugate (ADC) or a PROTAC.



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Caption: Workflow for two-step conjugation using **t-Boc-N-amido-PEG5-Tos**.

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